2-[(2-piperidino-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione
Description
2-[(2-Piperidino-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione is a derivative of isoindole-1,3-dione (phthalimide) with a substituted thiazole moiety. The core structure consists of a phthalimide ring linked via a methyl group to a 1,3-thiazole ring, which is further substituted at the 2-position with a piperidino group (a six-membered cyclic amine). This compound is structurally analogous to pesticidal and medicinal agents, where the thiazole and phthalimide moieties are critical for bioactivity.
Properties
IUPAC Name |
2-[(2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-15-13-6-2-3-7-14(13)16(22)20(15)11-12-10-18-17(23-12)19-8-4-1-5-9-19/h2-3,6-7,10H,1,4-5,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADLSNGNRADSDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(S2)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies
Construction of the Isoindole-1,3-dione Core
The isoindole-1,3-dione scaffold is typically synthesized via condensation of phthalic anhydride derivatives with primary amines. For example:
- Phthalic anhydride and ammonia react under reflux in aqueous or alcoholic media to form 1H-isoindole-1,3(2H)-dione.
- Substituted phthalimides are generated by substituting ammonia with alkyl/aryl amines, enabling N-functionalization.
Example Protocol :
Phthalic anhydride (10 mmol) and ammonium hydroxide (15 mmol) are heated in ethanol at 80°C for 6 hours. The product precipitates upon cooling, yielding 85–90% pure 1H-isoindole-1,3(2H)-dione.
Synthesis of the 2-Piperidino-1,3-thiazol-5-yl Fragment
The thiazole ring is constructed using Hantzsch thiazole synthesis or cyclocondensation of thioamides with α-halo carbonyl compounds:
Hantzsch Thiazole Synthesis
- Piperidine-1-carbothioamide (prepared from piperidine and thiourea) reacts with α-bromoacetophenone derivatives.
- Cyclization occurs under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 4–6 hours.
Example Protocol :
Piperidine-1-carbothioamide (5 mmol) and ethyl α-bromoacetoacetate (5.5 mmol) are stirred in DMF with K₂CO₃ (10 mmol) at 70°C. The product, 2-piperidino-1,3-thiazol-5-carboxylate , is isolated in 72% yield after column chromatography (SiO₂, hexane/EtOAc 3:1).
Thioamide Cyclization
Thioamides derived from piperidine undergo cyclization with α-bromo ketones in refluxing ethanol, yielding thiazoles with >75% efficiency.
Coupling of Thiazole and Isoindole-dione Moieties
Alkylation via Bromomethyl Intermediate
- 5-Bromomethyl-1H-isoindole-1,3(2H)-dione is prepared by treating 1H-isoindole-1,3(2H)-dione with N-bromosuccinimide (NBS) under radical conditions.
- The bromomethyl derivative reacts with 2-piperidino-1,3-thiazol-5-thiol in the presence of K₂CO₃ in DMF at 50°C for 12 hours.
Example Protocol :
5-Bromomethyl-1H-isoindole-1,3(2H)-dione (2 mmol) and 2-piperidino-1,3-thiazol-5-thiol (2.2 mmol) are stirred in DMF with K₂CO₃ (4 mmol). The product is purified via recrystallization (EtOAc/hexane), yielding 68% of the target compound.
Mannich Reaction
A three-component reaction involving:
- 1H-isoindole-1,3(2H)-dione,
- Formaldehyde,
- 2-Piperidino-1,3-thiazol-5-amine.
Conditions : Reflux in ethanol for 8 hours, yielding 60–65% after silica gel chromatography.
Advanced Methodologies
Analytical Characterization
Critical data for validation include:
Challenges and Optimization
- Regioselectivity : Thiazole substitution patterns are controlled by steric and electronic factors. Electron-withdrawing groups on α-bromo ketones favor 5-position substitution.
- Purification : Silica gel chromatography (hexane/EtOAc gradients) or recrystallization (MeOH/H₂O) is essential due to polar byproducts.
- Yield Improvements : Catalytic additives (e.g., KI in alkylation steps) enhance nucleophilicity, boosting yields to >80%.
Chemical Reactions Analysis
Types of Reactions
2-[(2-piperidino-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isoindole dione can be reduced to the corresponding dihydroisoindole using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroisoindoles, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Synthesis and Characterization
Recent studies have reported various synthetic routes for isoindole derivatives, including the target compound. For example, the synthesis often involves the reaction of appropriate piperidine derivatives with thiazole-containing precursors under controlled conditions to yield the desired product . Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against a range of pathogens. In vitro studies have shown that it exhibits potent activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives of isoindole have been reported to have inhibition zones comparable to standard antibiotics like gentamicin . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function.
Anticancer Properties
Research indicates that 2-[(2-piperidino-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione exhibits antiproliferative effects against various cancer cell lines. Notably, studies have shown that it can induce apoptosis in cancer cells by disrupting the cell cycle progression . The compound's efficacy against human cancer cell lines such as Caco-2 and HCT-116 has been highlighted in several studies, suggesting its potential as a lead compound in cancer therapy.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays measuring free radical scavenging activity. It has been found to effectively reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases .
Case Study 1: Antimicrobial Evaluation
In a recent study published in Wiley Online Library, a series of isoindole derivatives were synthesized and evaluated for their antimicrobial activity. Among them, the compound demonstrated an IC50 value indicating strong antibacterial effects against specific strains of bacteria . The study concluded that structural modifications could enhance its antimicrobial potency.
Case Study 2: Anticancer Mechanism Investigation
Another study focused on the anticancer mechanisms of isoindole derivatives. The results showed that treatment with these compounds led to significant apoptosis in cancer cells via activation of caspase pathways. This suggests that further development could lead to effective therapeutic agents for cancer treatment .
Mechanism of Action
The mechanism of action of 2-[(2-piperidino-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with metal ions, potentially inhibiting metalloprotein enzymes. The isoindole dione structure may interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related isoindole-1,3-dione derivatives, focusing on substituent effects, applications, and physicochemical properties.
Table 1: Comparison of Structural Analogs
Key Analysis:
Substituent Electronic Effects: The chlorine substituent in the chloro-thiazole analog (CAS 120740-09-2) is electron-withdrawing, increasing electrophilicity and stability toward nucleophilic attack. This property is advantageous in pesticidal formulations . In contrast, the piperidino group in the target compound is electron-donating, which may enhance solubility in polar solvents and modulate receptor binding in medicinal applications.
Biological Activity: Folpet (trichloromethylthio-substituted) demonstrates fungicidal activity due to the reactive trichloromethyl group, which releases thiophosgene upon hydrolysis .
Synthetic Accessibility :
- The difluoromethylthio analog (CAS 1809138-61-1) was synthesized via Sandmeyer-type reactions, highlighting the utility of halogen-exchange protocols for introducing fluorinated groups .
- The phenyl-oxadiazole variant (BB17-0877) is marketed as a drug discovery building block, emphasizing the role of heterocyclic diversity in medicinal chemistry .
Physicochemical Properties :
Biological Activity
The compound 2-[(2-piperidino-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione , with a CAS number of 866136-90-5 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a piperidino group and a thiazole moiety, which may contribute to its pharmacological properties. The molecular formula is with a molar mass of approximately 327.4 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The presence of the thiazole ring suggests potential interactions with enzymes or receptors involved in cellular signaling pathways. Preliminary studies indicate that compounds with similar structures can influence gene expression and protein levels, particularly in the context of diseases related to the IKAROS family of transcription factors .
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of related thiazole derivatives. For instance, compounds similar to 2-[(2-piperidino-1,3-thiazol-5-yl)methyl]-1H-isoindole have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism underlying this activity often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole | 32 | S. aureus, MRSA |
| N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol) | 16 | S. epidermidis |
| 2-[(2-piperidino-1,3-thiazol-5-yl)methyl]-1H-isoindole | TBD | TBD |
Cytotoxicity and Antitumor Potential
In addition to antimicrobial properties, derivatives of isoindole compounds have shown cytotoxic effects against various cancer cell lines. For example, studies have reported that certain isoindole derivatives can induce apoptosis in hepatocellular carcinoma (HCC) cell lines by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production . The cytotoxicity is often evaluated through assays measuring cell viability and membrane integrity.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | TD50 (µM) | Cell Line |
|---|---|---|
| Compound A | 50 | HUH7 (HCC) |
| Compound B | 30 | AKH12 (HCC) |
| 2-[(2-piperidino-1,3-thiazol-5-yl)methyl]-1H-isoindole | TBD | TBD |
Case Studies
A notable study conducted on related compounds demonstrated their ability to inhibit cell proliferation in vitro. The investigation utilized various concentrations to determine the half-maximal inhibitory concentration (IC50), revealing significant cytotoxic effects at lower concentrations compared to control groups . These findings suggest that the structural characteristics of thiazole-containing isoindoles play a crucial role in their biological activity.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-[(2-piperidino-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves condensation of 1,3-thiazole derivatives with isoindole-dione precursors. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysts : Sodium acetate facilitates Schiff base formation in analogous reactions .
- Purification : Recrystallization from DMF/acetic acid mixtures improves purity (>95%) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are conflicting spectral data resolved?
- Key Techniques :
- 1H/13C NMR : Assign methylene protons (δ 4.2–4.5 ppm) and isoindole-dione carbonyls (δ 168–170 ppm) .
- IR Spectroscopy : Confirm thiazole C=N stretches (~1600 cm⁻¹) and isoindole-dione C=O (~1700 cm⁻¹) .
- X-ray Diffraction : Resolves ambiguities in stereochemistry for crystalline derivatives .
- Data Reconciliation : Cross-reference experimental vs. calculated elemental analysis (e.g., %C deviation <0.3%) to validate purity .
Advanced Research Questions
Q. How do structural modifications (e.g., piperidine substitution) affect biological activity in structure-activity relationship (SAR) studies?
- Methodology :
- Electronic Effects : Electron-withdrawing groups on the thiazole ring enhance binding to target enzymes (e.g., α-glucosidase) by polarizing the C=N bond .
- Steric Factors : Bulky substituents on the piperidine moiety reduce activity, as seen in docking studies with compound 9c (4-bromophenyl analog) .
- Data Interpretation : Tabulate IC₅₀ values for analogs to identify optimal substituents (e.g., fluorophenyl derivatives show 2–3× higher inhibition than methyl analogs) .
Q. What experimental designs are recommended for in vitro pharmacological profiling of this compound?
- Assay Selection :
- Enzyme Inhibition : Use Michaelis-Menten kinetics with α-glucosidase or acetylcholinesterase to quantify inhibition constants (Ki) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7) with IC₅₀ determination .
Q. How can contradictory biological activity data across studies be systematically addressed?
- Troubleshooting Steps :
- Purity Verification : Re-analyze compound purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Assay Standardization : Normalize protocols for pH, temperature, and incubation time (e.g., 37°C, pH 7.4) .
Q. What parameters are critical for validating analytical methods (e.g., HPLC, LC-MS) for this compound?
- Validation Criteria :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
